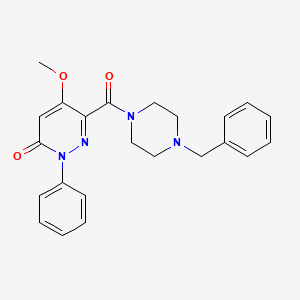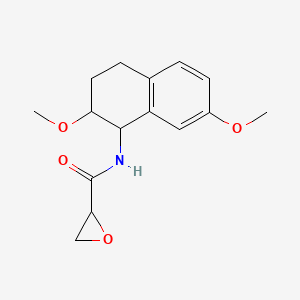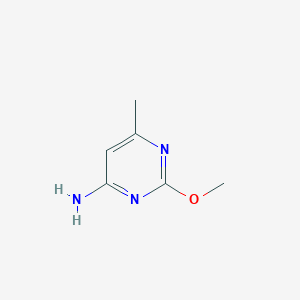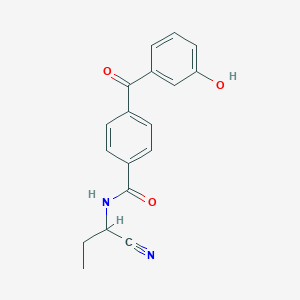
3-Etil-4-fenilpiperidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethyl-4-phenylpiperidine: is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The compound 3-Ethyl-4-phenylpiperidine is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other complex molecules.
Aplicaciones Científicas De Investigación
3-Ethyl-4-phenylpiperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mecanismo De Acción
Target of Action
3-Ethyl-4-phenylpiperidine, a derivative of piperidine, is known to interact with opioid receptors . It is a weak agonist of these receptors, which play a crucial role in pain perception and analgesia . The compound’s primary targets are the central nervous system (CNS) μ-opioid receptors .
Mode of Action
3-Ethyl-4-phenylpiperidine interacts with its targets, the μ-opioid receptors, leading to inhibition of ascending pain pathways and altering pain perception . This interaction results in CNS depression . The compound also has local anesthetic properties as a result of interaction with sodium channels .
Biochemical Pathways
The interaction of 3-Ethyl-4-phenylpiperidine with μ-opioid receptors and sodium channels affects several biochemical pathways. These pathways are involved in pain perception and response to analgesics
Pharmacokinetics
It is known that piperidine derivatives are metabolized in the liver . The impact of these properties on the bioavailability of 3-Ethyl-4-phenylpiperidine is currently unknown and warrants further investigation.
Result of Action
The molecular and cellular effects of 3-Ethyl-4-phenylpiperidine’s action primarily involve the modulation of pain perception. By interacting with μ-opioid receptors and sodium channels, the compound alters pain pathways, leading to analgesic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-4-phenylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-ethylpyridine with phenylmagnesium bromide followed by hydrogenation can yield 3-Ethyl-4-phenylpiperidine. The reaction conditions typically involve:
Solvent: Anhydrous ether or tetrahydrofuran
Temperature: Room temperature to reflux
Catalyst: Palladium on carbon for hydrogenation
Another method involves the use of a [3+3] cycloaddition reaction, where a three-carbon synthon reacts with a three-carbon fragment to form the piperidine ring .
Industrial Production Methods
In an industrial setting, the production of 3-Ethyl-4-phenylpiperidine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Ethyl-4-phenylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or ketones.
Reduction: Reduction reactions can yield different piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 3-ethyl-4-phenylpiperidine N-oxide, while reduction with lithium aluminum hydride can produce 3-ethyl-4-phenylpiperidine derivatives with varying degrees of saturation.
Comparación Con Compuestos Similares
Similar Compounds
Pethidine (Meperidine): A well-known analgesic with a similar piperidine structure.
Anileridine: Another analgesic with structural similarities to 3-Ethyl-4-phenylpiperidine.
Alphaprodine: A synthetic opioid analgesic related to pethidine.
Uniqueness
3-Ethyl-4-phenylpiperidine is unique due to its specific substitution pattern on the piperidine ring, which can influence its pharmacological properties and reactivity. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
3-ethyl-4-phenylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-11-10-14-9-8-13(11)12-6-4-3-5-7-12/h3-7,11,13-14H,2,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLMDBFLDGLUCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CNCCC1C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[Oxan-4-yl(phenyl)methyl]prop-2-enamide](/img/structure/B2515228.png)


![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide](/img/structure/B2515233.png)
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide](/img/structure/B2515234.png)
![2-chloro-N-{2-[(cyanomethyl)sulfanyl]phenyl}acetamide](/img/structure/B2515236.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-2-(4-ethoxyphenyl)acetamide](/img/structure/B2515237.png)
![3-[4-(Difluoromethoxy)phenyl]propanenitrile](/img/structure/B2515238.png)

![[(3S,4R)-4-(4-chloro-2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride](/img/new.no-structure.jpg)


![2-Propyloxazolo[4,5-b]pyridine](/img/structure/B2515249.png)

